
Roflumilast
Overview
Description
Roflumilast is a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4). It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD), plaque psoriasis, seborrheic dermatitis, and atopic dermatitis . The compound has significant anti-inflammatory effects and was approved for medical use in the European Union in 2010 and in the United States in 2011 .
Preparation Methods
Roflumilast can be synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . The key steps in the synthesis include:
O-Alkylation: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane.
Oxidation: The intermediate product from the O-alkylation step is then oxidized.
N-Acylation: The final step involves the N-acylation of the oxidized product with 3,5-dichloropyridine-4-amine.
For industrial production, sodium hydroxide is used as the alkali in the last step, which offers economic advantages for scale-up production compared to other alkalis like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Roflumilast undergoes several types of chemical reactions:
Common reagents used in these reactions include bromomethyl cyclopropane, sodium hydroxide, and 3,5-dichloropyridine-4-amine . The major product formed from these reactions is this compound N-oxide .
Scientific Research Applications
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor that reduces the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP), exerting anti-inflammatory effects . While originally developed to treat asthma, it has found clinical benefits for chronic obstructive pulmonary disease (COPD) . this compound has also been investigated for the treatment of atopic dermatitis and other conditions .
This compound Applications in COPD
This compound has been shown to reduce moderate-to-severe exacerbations and improve lung function in patients with COPD . Clinical studies have demonstrated that this compound improves lung function and reduces the risk of exacerbation . In patients with severe COPD, this compound reduces exacerbations and hospital admissions .
Efficacy and Safety in COPD
This compound decreases exacerbation and hospitalization rates in patients with severe COPD . AEs (adverse events) are common and frequently lead to discontinuation . Side effects are mainly gastrointestinal, with some patients discontinuing this compound therapy due to AEs . Meta-analyses have indicated that AE rates are approximately 10% higher in this compound users compared to placebo .
In a study on the effect of one-year treatment with this compound in severe chronic COPD, this compound produced a modest but significant improvement in lung function without changing the exacerbation rate .
This compound and Bronchiectasis
Research indicates a potential benefit of this compound in reducing the hazard ratio (HR) of moderate-to-severe exacerbation when COPD and bronchiectasis overlap .
This compound Applications in Asthma
This compound has been investigated in asthma and has been shown to reduce COPD exacerbation . this compound may play a role in treating inadequately controlled asthma with frequent exacerbation and needs further clinical evaluation . A crossover study of this compound and montelukast versus montelukast alone in moderate-to-severe asthma showed clinically meaningful changes in FEV1 and patient-reported outcomes in the this compound arm versus placebo .
This compound in Atopic Dermatitis
This compound cream 0.15% has shown promise in improving mild to moderate atopic dermatitis (AD) . Clinical trials have demonstrated that once-daily, nonsteroidal this compound cream improved AD, with significant improvements observed in vIGA-AD success by week 1 in one trial and week 2 in another trial .
Other Potential Applications
This compound is under investigation as a topical cream formulation for plaque psoriasis .
Safety and Tolerability
Mechanism of Action
Roflumilast and its active metabolite, this compound N-oxide, selectively inhibit phosphodiesterase-4 (PDE4), leading to an accumulation of cyclic AMP (cAMP) within inflammatory and structural cells . This inhibition results in the suppression of cytokine release and inhibition of lung infiltration by neutrophils and other leukocytes . The compound also attenuates pulmonary remodeling and mucociliary malfunction .
Comparison with Similar Compounds
Roflumilast is unique among phosphodiesterase-4 inhibitors due to its high selectivity and long-acting nature . Similar compounds include:
Budesonide/Formoterol: A combination inhaler used for COPD and asthma.
Prednisone: A glucocorticoid used to control inflammation and immune responses.
This compound stands out for its specific inhibition of PDE4 and its significant anti-inflammatory effects, making it a valuable therapeutic agent for chronic inflammatory conditions .
Biological Activity
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and atopic dermatitis. This article delves into its biological activity, focusing on its mechanism of action, efficacy in clinical trials, and relevant case studies.
This compound exhibits potent inhibition of the PDE4 enzyme, which plays a critical role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to reduced inflammation and improved airway function. The selectivity of this compound for PDE4 over other phosphodiesterase isoenzymes is significant:
PDE Isoenzyme | IC50 (µmol·L⁻¹) |
---|---|
PDE1 | >10 |
PDE2 | >10 |
PDE3 | >10 |
PDE4 | 0.0008 |
PDE5 | 8 |
The above table illustrates that this compound is over 100-fold more potent against PDE4 compared to cilomilast, another PDE4 inhibitor, making it a superior choice for therapeutic applications .
COPD Treatment
In clinical studies, this compound has shown significant efficacy in reducing exacerbations in patients with severe COPD. A randomized controlled trial demonstrated that patients receiving this compound had fewer exacerbations compared to those on placebo. Specifically, the study reported a reduction in exacerbation rates by approximately 17% over a one-year period .
Atopic Dermatitis
This compound cream (0.15%) has also been evaluated for its effectiveness in treating atopic dermatitis. In two randomized trials (INTEGUMENT-1 and INTEGUMENT-2), patients treated with this compound showed significantly higher rates of success in achieving clear or almost clear skin compared to those receiving vehicle cream:
Trial | This compound Success Rate | Vehicle Success Rate | P-value |
---|---|---|---|
INTEGUMENT-1 | 32.0% | 15.2% | < .001 |
INTEGUMENT-2 | 28.9% | 12.0% | < .001 |
These findings indicate that this compound is effective in improving skin conditions associated with atopic dermatitis .
Neutrophilic Inflammation
In pre-clinical studies involving animal models, this compound has been shown to reduce neutrophilic inflammation and mucus hypersecretion, common features of COPD. For example, a study demonstrated that this compound significantly decreased the accumulation of neutrophils in bronchoalveolar lavage fluid following exposure to inflammatory stimuli .
MUC5AC Expression
MUC5AC is a mucin gene whose expression is often increased in COPD patients. Research conducted by Mata et al. revealed that this compound effectively suppressed MUC5AC mRNA and protein expression in human airway epithelial cells stimulated with epidermal growth factor (EGF). The potency order was as follows: this compound > rolipram > cilomilast, indicating its superior efficacy in modulating mucus production .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of roflumilast in COPD, and how is its PDE4 inhibition assessed in preclinical models?
this compound inhibits phosphodiesterase-4 (PDE4), increasing intracellular cAMP levels, which suppresses proinflammatory cytokine release and neutrophil activation. Preclinical models often use in vitro assays measuring PDE4 enzyme inhibition (IC50 values) and in vivo models (e.g., LPS-induced lung injury in mice) to assess anti-inflammatory effects. This compound and its active metabolite, this compound N-oxide, are evaluated for subtype selectivity (PDE4A/B/C/D) and off-target receptor interactions (e.g., muscarinic, adrenergic receptors) to confirm specificity .
Q. What are the standard efficacy endpoints in this compound clinical trials for COPD, and how are they validated?
Key endpoints include:
- FEV1 (Forced Expiratory Volume in 1 second): Measured pre- and post-bronchodilator to evaluate lung function improvement (e.g., 39 mL increase over placebo at 52 weeks in severe COPD ).
- Exacerbation rates: Reduction in moderate/severe exacerbations (29.1% vs. 32.2% with placebo, OR=0.82) .
- Investigator’s Global Assessment (IGA): Used in dermatology trials (e.g., psoriasis) to assess "clear/almost clear" status with ≥2-grade improvement from baseline . Validation involves multicenter RCTs with standardized protocols and blinded adjudication committees to minimize bias .
Q. How do pharmacokinetic properties of this compound influence dosing regimens in clinical studies?
this compound has 79% oral bioavailability, linear pharmacokinetics (250–1000 mg dose range), and a half-life of 17 hours (this compound) and 30 hours (N-oxide metabolite). Steady-state concentrations are achieved in 3–4 days. Dosing once daily (500 μg) is standard, adjusted for drug interactions (e.g., CYP3A4 inhibitors increase exposure). Population PK models incorporating covariates (e.g., age, hepatic impairment) guide dose optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in long-term safety data, such as increased mortality risk vs. cardiovascular benefits?
Conflicting findings (e.g., 5-year mortality risk increase vs. 35% reduction in MACEs ) require:
- Post-hoc analysis: Pooled data from large trials (e.g., 12,054 patients in COPD Safety Pool) to adjust for confounders (e.g., smoking status, comorbidities).
- Sensitivity analysis: Excluding outlier studies (e.g., removal of high-heterogeneity trials in meta-analyses ).
- Real-world evidence: Observational cohorts to assess causality and generalizability .
Q. What methodologies address heterogeneity in meta-analyses of this compound trials (e.g., psoriasis, COPD)?
- Leave-one-out analysis: Identifies studies contributing to heterogeneity (e.g., removal of Lebwohl et al. reduced I² from >25% to 0 in psoriasis trials ).
- Subgroup stratification: By disease severity (e.g., GOLD stages), dose, or comorbidities.
- Composite endpoints: Combining FEV1, exacerbation rates, and quality-of-life metrics (e.g., St. George’s Respiratory Questionnaire) .
Q. How can translational research models evaluate this compound’s repurposing potential (e.g., ALI, diabetes)?
- Preclinical models: LPS-induced acute lung injury (ALI) in neutropenic mice to assess anti-inflammatory effects .
- Mechanistic studies: Glucose homeostasis assays (e.g., postmeal AUC for glucose, insulin) in diabetic patients without COPD .
- Biomarker validation: Measuring PDE4 activity in serum or sputum to correlate with clinical outcomes .
Q. What statistical approaches optimize trial design for this compound in comorbid populations (e.g., COPD with CVD)?
- Covariate-adjusted randomization: Balancing subgroups with CVD risk factors (e.g., hypertension, prior MI).
- Time-to-event analysis: For MACEs (non-fatal stroke, MI) using Cox proportional hazards models .
- Bayesian adaptive designs: To dynamically allocate patients based on interim safety/efficacy data .
Q. How are drug interaction risks (e.g., CYP450 modulators) methodologically assessed in this compound studies?
- Phase I crossover studies: Co-administering this compound with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) to measure AUC changes (e.g., rifampicin reduces PDE4 inhibitory activity by 60% ).
- Pharmacodynamic modeling: Using total PDE4 inhibitory activity (tPDE4i) to quantify interaction effects .
- In vitro microsomal assays: To identify metabolites and enzyme-specific interactions .
Q. Methodological Tables
Table 1: Key Efficacy Endpoints in this compound Trials
Endpoint | COPD (FEV1) | Psoriasis (IGA) | Diabetes (HbA1c) |
---|---|---|---|
Mean Improvement | +39 mL | 52% success rate | -0.45% (vs. placebo) |
Time to Significance | 52 weeks | 8 weeks | 12 weeks |
Table 2: Common Adverse Events (AEs) Across Indications
AE | COPD | Psoriasis | Diabetes |
---|---|---|---|
Diarrhea | 7.2% | 6.0% | 6.0% |
Headache | 3.6% | 3.5% | Not reported |
Nausea | 3.6% | 2.8% | 3.0% |
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044123 | |
Record name | Roflumilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble | |
Record name | Roflumilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor which appears to have potential antiinflammatory and immunomodulatory effects in the pulmonary system. It is thought that the increased levels of intracellular cyclic AMP are responsible for the therapeutic actions of roflumilast. | |
Record name | Roflumilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
162401-32-3 | |
Record name | Roflumilast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162401-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roflumilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162401323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roflumilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Roflumilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Roflumilast | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6C6ZOP5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.